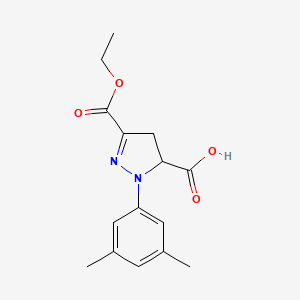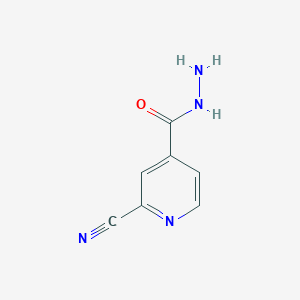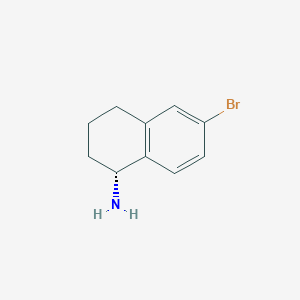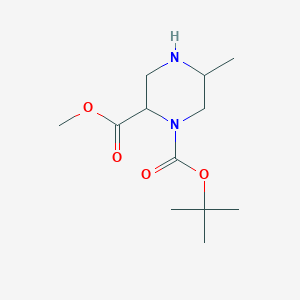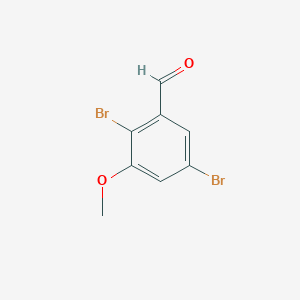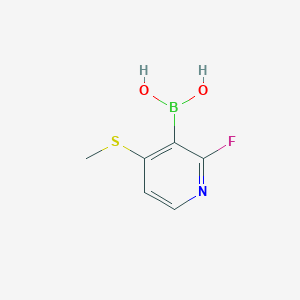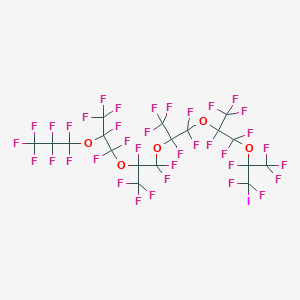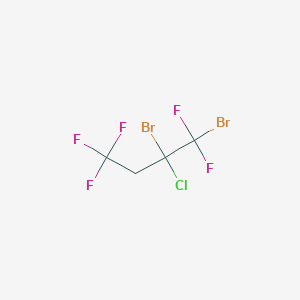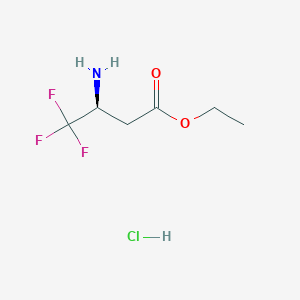
1H,1H,2H,2H-Perfluoro(10,10-dimethyl-1-iodo-9-oxa)decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1H,1H,2H,2H-Perfluoro(10,10-dimethyl-1-iodo-9-oxa)decane (PDMD) is a synthetic compound that has recently been gaining attention for its potential applications in scientific research. PDMD is a perfluorinated compound, which means that it contains a large number of fluorine atoms attached to its carbon backbone. This makes PDMD highly resistant to chemical and physical degradation, making it an attractive compound for use in laboratory experiments. PDMD has a number of unique properties that make it ideal for use in a variety of scientific research applications.
Scientific Research Applications
Environmental Fate and Transport
Research has identified fluorotelomer alcohols (FTOHs), which are precursors to perfluorocarboxylic acids (PFCAs) and structurally related to 1H,1H,2H,2H-Perfluoro(10,10-dimethyl-1-iodo-9-oxa)decane, in consumer products and investigated their fate in the indoor environment. The study by Liu et al. (2015) found that these compounds do not significantly degrade through washing and drying processes and can off-gas under elevated temperatures, highlighting their persistence and potential for indoor air exposure Liu et al., 2015.
Material Science and Chemistry
The synthesis of perfluorinated compounds, including the step of generating 1H,1H,2H-Heptadecafluorodecene from 1H,1H,2H,2H-1Iodide-Perfluorodecane, has been reported by Wang et al. (2013). This work demonstrates the chemical versatility of perfluorinated iodides in preparing materials with specific fluorinated structures, which could have implications for developing hydrophobic, durable materials Wang et al., 2013.
Biomedical Applications
The estrogen-like properties of certain fluorotelomer alcohols, akin to structures related to this compound, were investigated in a study by Maras et al. (2005). This research found that some of these compounds could promote the proliferation of MCF-7 breast cancer cells, suggesting potential endocrine-disrupting effects that necessitate further in vivo testing Maras et al., 2005.
Nano-technology and Surface Engineering
Hamilton et al. (2010) explored the functionalization of graphene and single-walled carbon nanotubes with perfluorinated alkyl groups through radical addition. This modification enhances the dispersibility of these nanomaterials in nonpolar solvents, showcasing the utility of perfluorinated compounds in modifying surface properties for nanotechnological applications Hamilton et al., 2010.
Gas Separation Technologies
The research by Yamaguchi et al. (2016) on supported fluorocarbon liquid membranes for hydrogen/oxygen separation demonstrated that perfluorodecyl acrylate-based liquid membranes exhibit superior performance. This finding underlines the potential of perfluorinated compounds in developing efficient gas separation membranes, which could have significant implications for industrial applications, including clean energy production Yamaguchi et al., 2016.
properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-1-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)-8-iodooctane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4F19IO/c12-3(13,1-2-31)4(14,15)5(16,17)6(18,19)7(20,21)11(29,30)32-8(22,9(23,24)25)10(26,27)28/h1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAZEYOGKLDXNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)C(C(C(C(C(C(OC(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4F19IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70663106 |
Source


|
| Record name | 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]-8-iodooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70663106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
640.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25080-25-5 |
Source


|
| Record name | 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]-8-iodooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70663106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

